molecular formula C26H24N4 B015679 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile CAS No. 268548-74-9

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

Cat. No.: B015679
CAS No.: 268548-74-9
M. Wt: 392.5 g/mol
InChI Key: PHLZJGQPWCVVBE-UHFFFAOYSA-N
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Description

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is an organic compound with the molecular formula C26H24N4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a trityl-protected imidazole derivative with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced nitrile groups.

    Substitution: Compounds with substituted functional groups replacing the nitrile group.

Scientific Research Applications

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Tritylimidazol-4-yl)prop-2-en-1-ol
  • 3-(1-Tritylimidazol-4-yl)propanoic acid
  • 3-(1-Tritylimidazol-4-yl)propionaldehyde

Uniqueness

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is unique due to its specific structural features, such as the presence of both a trityl-protected imidazole ring and a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-4-(3-tritylimidazol-4-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZJGQPWCVVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405230
Record name 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268548-74-9
Record name 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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